The presence of a boronic acid group (B(OH)2) indicates its potential use in Suzuki-Miyaura coupling reactions []. These reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and a halide or triflate [].
The methoxy group (OCH3) introduces an electron-donating character to the molecule. This can be beneficial in various applications such as modifying the solubility or reactivity of the molecule in different environments [].
4-Borono-3-methoxybenzoic acid is an organic compound characterized by the presence of a boron atom in its structure, specifically located at the para position relative to the methoxy group on a benzoic acid framework. Its molecular formula is and it has a molecular weight of approximately 195.97 g/mol . The compound features a methoxy group (-OCH₃) and a carboxylic acid group (-COOH), which contribute to its chemical reactivity and potential biological activity.
Research indicates that 4-borono-3-methoxybenzoic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, where its ability to interact with biological targets may inhibit tumor growth. The presence of the boron atom is crucial as boron compounds often exhibit unique interactions with biomolecules, enhancing their therapeutic profiles .
Several methods have been reported for synthesizing 4-borono-3-methoxybenzoic acid:
4-Borono-3-methoxybenzoic acid has several applications:
Studies have shown that 4-borono-3-methoxybenzoic acid can interact with various biological molecules. Its boron atom allows it to form reversible covalent bonds with hydroxyl groups present in sugars and other biomolecules, which may influence cellular processes and signaling pathways. This property is being explored for targeted drug delivery systems and as a tool for studying cellular mechanisms .
Several compounds share structural similarities with 4-borono-3-methoxybenzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Bromo-3-methoxybenzoic acid | Contains bromine instead of boron | Exhibits different reactivity due to bromine |
3-Methoxybenzoic acid | Lacks the boron functionality | More straightforward synthesis methods |
4-Hydroxy-3-methoxybenzoic acid | Contains a hydroxyl group instead of a boron group | Different solubility and reactivity profile |
The uniqueness of 4-borono-3-methoxybenzoic acid lies in its ability to participate in specific reactions due to the presence of both the methoxy and boron functional groups, making it particularly valuable in medicinal chemistry and organic synthesis .
Boronic acids, characterized by the general structure $$ \text{R-B(OH)}_2 $$, are pivotal in modern organic synthesis due to their unique electronic properties and versatility. Their ability to form reversible covalent bonds with diols, amines, and other nucleophiles underpins applications in molecular recognition, catalysis, and drug design. The Suzuki–Miyaura cross-coupling reaction, a cornerstone of carbon–carbon bond formation, relies on boronic acids as key partners, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science.
Boronic acid derivatives, including esters and MIDA (N-methyliminodiacetic acid) complexes, address stability challenges associated with free boronic acids. For instance, MIDA esters enhance air stability and compatibility with iterative synthetic protocols. These attributes position boronic acids as indispensable tools in constructing complex molecular architectures.
4-Borono-3-methoxybenzoic acid (CAS 741699-09-2) emerged in the early 21st century alongside advancements in palladium-catalyzed borylation techniques. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with methodologies developed for arylboronic acids, such as Miyaura borylation. The compound’s design integrates a boronic acid group at the 4-position and a methoxy group at the 3-position of a benzoic acid scaffold, optimizing reactivity for cross-coupling and biomedical applications.
The IUPAC name 4-borono-3-methoxybenzoic acid reflects its substitution pattern:
Synonyms:
4-Borono-3-methoxybenzoic acid serves as a multifunctional building block in:
The compound’s structure (Figure 1) combines three functional groups:
Molecular Formula: $$ \text{C}8\text{H}9\text{BO}_5 $$
Molecular Weight: 195.97 g/mol
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 741699-09-2 |
InChI Key | ITWXOEQLYFYTJX-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O |
XLogP3 | 1.2 |
4-Borono-3-methoxybenzoic acid participates in palladium-catalyzed couplings to form biaryl structures:
$$
\text{Ar-B(OH)}2 + \text{Ar}'\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{B(OH)}3 + \text{HX}
$$
Example: Coupling with 4-bromoanisole yields 3,4-dimethoxybiphenyl-4'-carboxylic acid, a precursor for liquid crystals.
The carboxylic acid group facilitates ester formation:
$$
\text{C}8\text{H}9\text{BO}5 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}8\text{H}8\text{BO}4\text{R} + \text{H}_2\text{O}
$$
Methyl esters are common intermediates for further functionalization.
The boronic acid group binds 1,2- or 1,3-diols, forming cyclic boronate esters. This reversible interaction is exploited in glucose sensing and drug delivery systems.
Route 1 (Bromination-Borylation):
Route 2 (Direct Borylation):
Table 2: Optimization Parameters
Parameter | Optimal Value |
---|---|
Catalyst | Pd(dppf)Cl₂ |
Solvent | DMSO/H₂O |
Temperature | 80–100°C |
Yield | 70–85% |